molecular formula C16H13ClF3NO4S B2677148 methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate CAS No. 358727-30-7

methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate

Cat. No. B2677148
CAS RN: 358727-30-7
M. Wt: 407.79
InChI Key: RSBWOAJHGNYIQX-UHFFFAOYSA-N
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Description

Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate, commonly known as CGP-7930, is a chemical compound used in scientific research. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays an important role in regulating the activity of glutamate, the primary excitatory neurotransmitter in the brain.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • The study of glycosyl triflates, particularly focusing on their generation from thioglycosides, has shown the potential for creating glycosides in good yield and selectivity. This methodology could potentially be adapted for the synthesis or modification of compounds such as Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate, highlighting the importance of such chemical transformations in synthetic chemistry (Crich & Smith, 2000).

  • The electrochemical properties of novel ionic liquids, including those for electric double layer capacitor applications, have been explored. This research suggests potential applications of this compound in energy storage technologies or as a component in ionic liquids with specific electrochemical characteristics (Sato, Masuda, & Takagi, 2004).

Chemical Synthesis and Applications

  • The development of Weinreb amide-based synthetic equivalents provides insights into the synthesis of complex organic frameworks, demonstrating the relevance of this compound in the construction of pharmaceutical or bioactive molecules (Kommidi, Balasubramaniam, & Aidhen, 2010).

Photochemistry and Polymer Electrolytes

  • Research into the photochemistry of triarylsulfonium salts has implications for the understanding of light-induced reactions involving sulfonyl compounds. Such studies could inform the photolytic stability or reactivity of this compound, potentially leading to novel photochemical applications or material science innovations (Dektar & Hacker, 1990).

  • The synthesis and functionalization of anion exchange polymer electrolytes via activated fluorophenyl-amine reactions present a pathway to integrating this compound into high-performance materials for energy applications. This research underscores the potential of such compounds in enhancing the efficiency and stability of polymer electrolytes (Kim, Labouriau, Guiver, & Kim, 2011).

properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO4S/c1-25-15(22)10-21(26(23,24)12-5-3-2-4-6-12)11-7-8-14(17)13(9-11)16(18,19)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBWOAJHGNYIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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